

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-amine: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Dihydrobenzofuran-5-amine*

Cat. No.: *B1307943*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of **2,3-dihydrobenzofuran-5-amine**, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for **2,3-dihydrobenzofuran-5-amine** are not readily available in the surveyed literature, a detailed prediction of its ^1H and ^{13}C NMR spectra can be made based on the analysis of closely related compounds, including the parent 2,3-dihydrobenzofuran and its substituted derivatives.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2,3-dihydrobenzofuran-5-amine** in CDCl_3 is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-donating amino group at the C5 position will influence the chemical shifts of the aromatic protons, causing a general upfield shift compared to the unsubstituted ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|-------------------|--------------------------------|------------------------|---------------------------------------|
| H-4 | 6.65 | d | 8.2 |
| H-6 | 6.58 | dd | 8.2, 2.3 |
| H-7 | 6.95 | d | 2.3 |
| H-2 | 4.55 | t | 8.7 |
| H-3 | 3.18 | t | 8.7 |
| -NH ₂ | 3.50 | br s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen and nitrogen atoms, as well as the aromatic carbons ortho and para to the amino group, will show characteristic chemical shifts. The predicted values are based on the known spectrum of 2,3-dihydrobenzofuran and the expected substituent effects of the amino group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|-------------------|--------------------------------|
| C-7a | 154.5 |
| C-5 | 140.0 |
| C-3a | 128.0 |
| C-7 | 115.5 |
| C-6 | 114.0 |
| C-4 | 110.0 |
| C-2 | 71.5 |
| C-3 | 29.5 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2,3-dihydrobenzofuran-5-amine** in 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.0 seconds
 - Relaxation Delay: 1.0 second
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.2 seconds
 - Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dihydrobenzofuran-5-amine** is predicted based on the spectrum of the closely related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran. The key absorption bands are indicative of the primary amine, the aromatic ring, and the dihydrofuran moiety.

| Frequency (cm ⁻¹) | Vibrational Mode | Functional Group |
|-------------------------------|------------------|------------------------------|
| 3450-3250 (two bands) | N-H stretch | Primary Amine |
| 3050-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH ₂) |
| 1620-1580 | N-H bend | Primary Amine |
| 1500-1400 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-O stretch | Aryl Ether |
| 1335-1250 | C-N stretch | Aromatic Amine |

Experimental Protocol for IR Spectroscopy

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.
- Method: A small amount of the solid sample is placed directly on the ATR crystal.
- Parameters:
 - Scan Range: 4000-400 cm⁻¹
 - Number of Scans: 4
 - Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of **2,3-dihydrobenzofuran-5-amine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation is predicted based on the analysis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides insight into the likely cleavage pathways of the dihydrobenzofuran core.

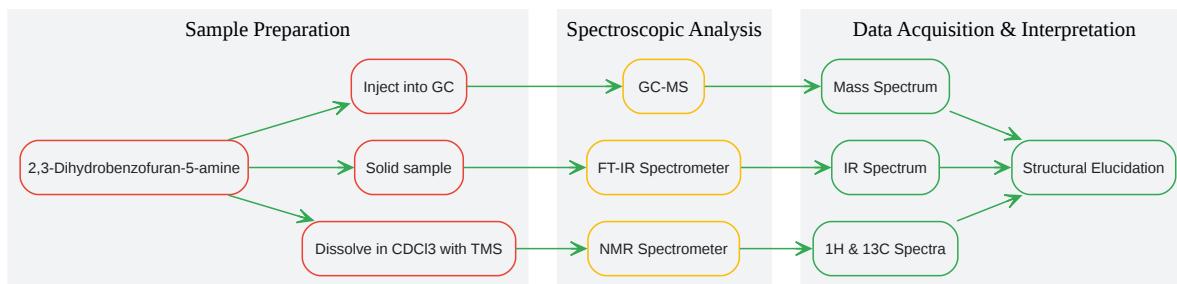
| m/z | Proposed Fragment | Relative Abundance |
|-----|-------------------|--------------------|
| 135 | $[M]^+$ | High |
| 134 | $[M-H]^+$ | Moderate |
| 106 | $[M-HCN-H_2]^+$ | Moderate |
| 77 | $[C_6H_5]^+$ | Low |

Experimental Protocol for Mass Spectrometry

Instrumentation and Parameters:

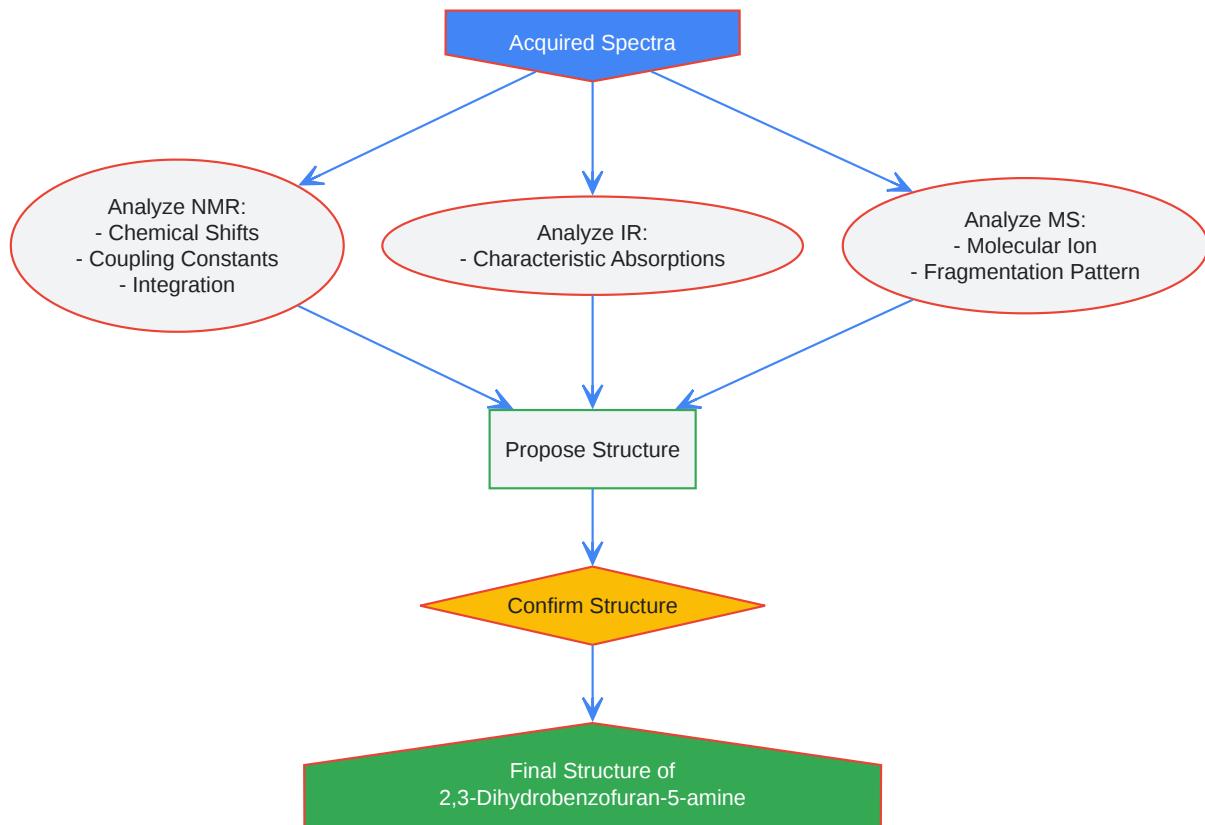
- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C, hold for 5 min.
- Mass Scan Range: 40-550 amu.

Visualizations



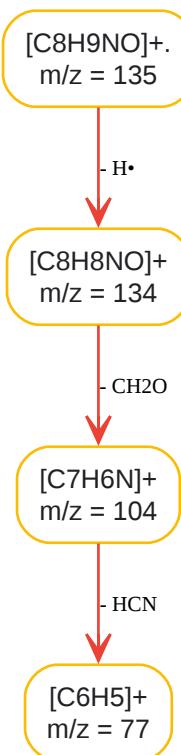
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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical flow of spectroscopic data analysis.



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Caption: Proposed MS fragmentation pathway.

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